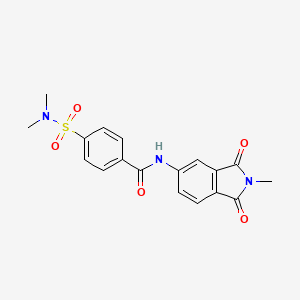![molecular formula C17H14N6O3 B2962783 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) CAS No. 604754-48-5](/img/structure/B2962783.png)
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Mécanisme D'action
Target of Action
The primary target of N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, also known as 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI), is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly at the G1/S and S phase transitions .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have shown suitable pharmacokinetic properties in in silico admet studies .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic . The compound has shown superior cytotoxic activities against various cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of the compound . Acidotic conditions can increase the potency of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine precursors in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating various cancers by inhibiting cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure but different biological activity.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Shares the pyrazolopyrimidine scaffold but has different substituents and applications
Uniqueness
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs, making it a promising candidate for targeted cancer therapy .
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-11-7-14(21-26-11)20-15(24)9-22-10-18-16-13(17(22)25)8-19-23(16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLQPMHFJNKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2962700.png)
![3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2962701.png)


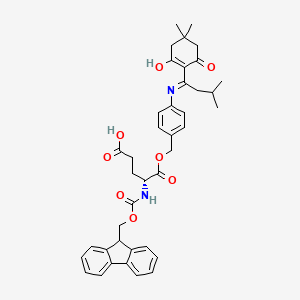
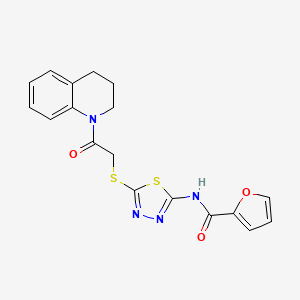
![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)
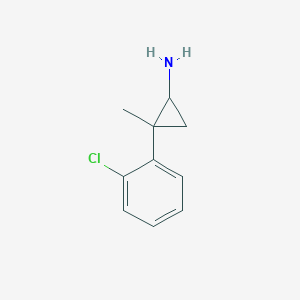
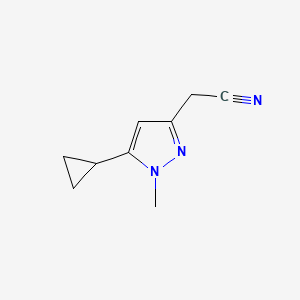
![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2962714.png)
![2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2962718.png)
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)
